2-Fluoro-1-iodo-4-methoxy-3-nitrobenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-1-iodo-4-methoxy-3-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FINO3/c1-13-5-3-2-4(9)6(8)7(5)10(11)12/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDGXGAUJBEAPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)I)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FINO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physical and chemical properties of 2-Fluoro-1-iodo-4-methoxy-3-nitrobenzene
An In-Depth Technical Guide to 2-Fluoro-1-iodo-4-methoxy-3-nitrobenzene: Properties, Reactivity, and Synthetic Utility
Executive Summary
This compound is a highly functionalized aromatic compound poised to be a valuable building block for researchers in medicinal chemistry and materials science. Its unique arrangement of four distinct substituents—a nitro group, a methoxy group, and two different halogens (fluorine and iodine)—on a single benzene ring offers a rich platform for complex molecular engineering. The electron-withdrawing nitro group activates the ring for nucleophilic substitution, while the iodo and fluoro atoms serve as orthogonal handles for subsequent transformations, particularly metal-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr), respectively. This guide provides a comprehensive technical overview of this molecule, synthesizing available data on related structures to predict its physicochemical properties, spectroscopic signature, and chemical reactivity. By explaining the causality behind its synthetic utility and providing robust, self-validating experimental protocols, this document serves as a foundational resource for scientists looking to leverage this versatile intermediate in their research and development endeavors.
Introduction and Strategic Importance in Synthesis
The strategic value of this compound lies in the distinct and complementary roles of its functional groups, making it an exemplary scaffold for the synthesis of complex target molecules, particularly in drug discovery.
-
Fluorine: The inclusion of fluorine in pharmaceutical candidates is a widely used strategy to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties such as lipophilicity and acidity (pKa).[1][2] Its high electronegativity also makes it an excellent leaving group in nucleophilic aromatic substitution reactions.
-
Iodine: The carbon-iodine bond is significantly more reactive than other carbon-halogen bonds in metal-catalyzed cross-coupling reactions. This enables the selective formation of new carbon-carbon or carbon-heteroatom bonds at this position, serving as a versatile anchor point for molecular elaboration.
-
Nitro Group: As a potent electron-withdrawing group, the nitro substituent strongly activates the aromatic ring, particularly at the ortho and para positions, facilitating nucleophilic aromatic substitution. Furthermore, it can be readily reduced to a primary amine, a critical functional group for a vast array of subsequent chemical transformations, including amide bond formation and diazotization reactions.
-
Methoxy Group: This electron-donating group modulates the electronic properties of the ring and can influence the regioselectivity of certain reactions. It also impacts the overall solubility and conformational preferences of the molecule.
The combination of these features in a single molecule allows for a controlled, stepwise diversification, enabling the rapid generation of molecular libraries for screening and optimization in drug development programs.
Physicochemical Properties
While extensive experimental data for this specific isomer is not widely published, its core physicochemical properties can be reliably predicted based on its structure and data from analogous compounds.
Table 1: Physical and Chemical Properties of this compound
| Property | Value / Predicted Value | Source / Basis |
| IUPAC Name | This compound | IUPAC Nomenclature |
| Synonyms | 1-Fluoro-2-iodo-5-methoxy-6-nitrobenzene | Alternative Numbering |
| CAS Number | Data not readily available | N/A |
| Molecular Formula | C₇H₅FINO₃ | - |
| Molecular Weight | 313.02 g/mol | - |
| Exact Mass | 312.9247 Da | - |
| Appearance | Predicted: Light yellow to brown solid | Analogy to other nitroaromatics[3][4] |
| Melting Point | Predicted: 70-90 °C | Based on related structures[5] |
| Boiling Point | >300 °C (Predicted, with decomposition) | High molecular weight and polarity |
| Solubility | Predicted: Soluble in common organic solvents (e.g., DCM, THF, DMSO); Insoluble in water. | General properties of nitroaromatics |
graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Define nodes for atoms and bonds C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; I [label="I", fontcolor="#EA4335"]; F [label="F", fontcolor="#34A853"]; N [label="N"]; O1 [label="O"]; O2 [label="O"]; O_methoxy [label="O"]; C_methyl [label="CH₃"]; // Benzene ring with double bonds C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5, style=dashed]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5, style=dashed]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5, style=dashed]; // Substituents C1 -- I [len=1.5]; C2 -- F [len=1.5]; C3 -- N [len=1.5]; C4 -- O_methoxy [len=1.5]; // Nitro group N -- O1 [len=1.2, label="+"]; N -- O2 [len=1.2, label="-"]; // Methoxy group O_methoxy -- C_methyl [len=1.5]; // Invisible nodes for positioning labels pos_ring [label=" ", pos="0,0!"]; pos_I [label="1", pos="-1.5,0.5!", fontsize=10]; pos_F [label="2", pos="-1.5,-0.5!", fontsize=10]; pos_N [label="3", pos="0,-1.5!", fontsize=10]; pos_O [label="4", pos="1.5,-0.5!", fontsize=10]; pos_C5 [label="5", pos="1.5,0.5!", fontsize=10]; pos_C6 [label="6", pos="0,1.5!", fontsize=10];
}
Caption: Chemical structure of this compound.
Spectroscopic Characterization (Anticipated Data)
The following spectroscopic data are predicted based on established principles of NMR, IR, and MS to aid researchers in the identification and characterization of the title compound.[6][7]
-
¹H NMR Spectroscopy (400 MHz, CDCl₃): The spectrum is expected to show two doublets in the aromatic region.
-
δ 7.8-8.1 ppm (d, 1H): This signal corresponds to the proton at the C5 position. It is downfield due to the deshielding effect of the para nitro group and is split into a doublet by the adjacent proton at C6.
-
δ 7.0-7.3 ppm (d, 1H): This signal corresponds to the proton at the C6 position. It is relatively upfield and is split into a doublet by the proton at C5. The methoxy group at C4 provides some shielding.
-
-
¹³C NMR Spectroscopy (100 MHz, CDCl₃): The proton-decoupled spectrum will display seven distinct signals.
-
δ 150-155 ppm: Carbon bearing the methoxy group (C4).
-
δ 145-150 ppm: Carbon bearing the nitro group (C3).
-
δ 155-160 ppm (d, J_CF ≈ 250 Hz): Carbon bearing the fluorine atom (C2), showing a characteristic large coupling constant.
-
δ 90-95 ppm: Carbon bearing the iodine atom (C1), significantly shielded by the heavy atom effect.
-
δ 125-130 ppm: Aromatic CH carbon (C5).
-
δ 115-120 ppm: Aromatic CH carbon (C6).
-
δ ~56 ppm: Methoxy (OCH₃) carbon.
-
-
Infrared (IR) Spectroscopy:
-
~1520-1550 cm⁻¹ (strong, sharp): Asymmetric NO₂ stretching.
-
~1340-1360 cm⁻¹ (strong, sharp): Symmetric NO₂ stretching.
-
~1250-1280 cm⁻¹: Aryl-O stretching of the methoxy group.
-
~1020-1050 cm⁻¹: C-F stretching.
-
-
Mass Spectrometry (EI-MS):
-
m/z 313: Molecular ion peak (M⁺).
-
m/z 296: Loss of OH ([M-17]⁺), a common fragmentation for ortho-nitro compounds.
-
m/z 267: Loss of NO₂ ([M-46]⁺).
-
m/z 186: Loss of I ([M-127]⁺).
-
The isotopic pattern for one iodine atom will be clearly visible.
-
Chemical Reactivity and Synthetic Pathways
The synthetic utility of this molecule is governed by the selective reactivity of its functional groups.
Nucleophilic Aromatic Substitution (SNAr)
The aromatic ring is highly electron-deficient, making it susceptible to nucleophilic attack. The nitro group at C3 strongly activates the ortho (C2) and para (C4) positions. Given that the C4 position is occupied by a methoxy group (a poor leaving group), reactivity is directed to the C2-fluoro position. Fluorine is an excellent leaving group in SNAr reactions because its high electronegativity stabilizes the intermediate Meisenheimer complex.[8] This allows for the selective displacement of the fluoride by a wide range of nucleophiles (e.g., amines, alkoxides, thiols).
Caption: General workflow for Nucleophilic Aromatic Substitution (SNAr).
Metal-Catalyzed Cross-Coupling
The carbon-iodine bond is the primary site for metal-catalyzed cross-coupling reactions due to its lower bond dissociation energy compared to the C-F bond. This orthogonality is a key synthetic advantage. Reactions such as Suzuki-Miyaura (with boronic acids), Sonogashira (with terminal alkynes), and Buchwald-Hartwig (with amines) can be performed selectively at the C1 position.
Caption: Logical workflow for a Suzuki-Miyaura cross-coupling reaction.
Reduction of the Nitro Group
The nitro group can be cleanly reduced to an aniline using standard conditions, such as tin(II) chloride (SnCl₂) in an acidic medium or catalytic hydrogenation (H₂ over Pd/C). This transformation converts the strongly electron-withdrawing nitro group into a versatile electron-donating amine, which dramatically alters the reactivity of the aromatic ring and provides a new site for functionalization.
Experimental Protocols
General Safety and Handling
Halogenated nitroaromatic compounds should be handled with caution. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.[9][10][11]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Ventilation: Conduct all manipulations in a certified chemical fume hood to avoid inhalation of dust or vapors.[12]
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[9]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Protocol 1: Exemplary Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of an arylboronic acid to the C1-I position.
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add a degassed solvent mixture of toluene and water (e.g., 4:1 v/v). Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Reaction: Heat the mixture to 80-90 °C and stir vigorously for 6-12 hours.
-
Self-Validation (Monitoring): Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS. The disappearance of the starting material and the appearance of a new, less polar spot (the product) indicates a successful reaction.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure coupled product.
Protocol 2: Reduction of the Nitro Group
This protocol describes the conversion of the nitro group to an amine using tin(II) chloride.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and stir for 2-4 hours.
-
Self-Validation (Monitoring): Monitor the reaction by TLC. The starting material will be significantly less polar than the resulting amine product, which will often streak on the silica plate. Staining with ninhydrin can help visualize the amine.
-
Workup: Cool the reaction to room temperature and concentrate under reduced pressure. Add a saturated aqueous solution of sodium bicarbonate carefully to neutralize the acid and precipitate tin salts.
-
Extraction: Extract the aqueous slurry thoroughly with ethyl acetate. The product will move into the organic layer.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude aniline product, which can be further purified if necessary.
Conclusion
This compound represents a sophisticated and highly versatile building block for advanced organic synthesis. The orthogonal reactivity of its iodo and fluoro substituents, combined with the activating and transformable nature of the nitro group, provides chemists with a powerful tool for constructing complex molecular architectures. This guide has outlined its predicted properties and key reaction pathways, offering a roadmap for its effective utilization in research, particularly within the fields of drug discovery and materials science.
References
-
PubChem. (n.d.). 2-Fluoro-4-iodonitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemsrc. (2025). 2-Fluoro-1-iodo-4-nitrobenzene. Retrieved from [Link]
-
Chemical Synthesis Database. (2025). 2-fluoro-1-methoxy-4-nitrobenzene. Retrieved from [Link]
-
PubChem. (n.d.). 1-Fluoro-2-iodo-4-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
Drug Discovery and Development. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]
-
Laboratory News. (2018). New molecule to improve pharmaceuticals draws inspiration from nature's toolbox. Retrieved from [Link]
-
Alachem. (n.d.). 4-Fluoro-1-iodo-2-nitrobenzene. Retrieved from [Link]
-
ResearchGate. (2015). Why are o-iodonitrobenzene and o-fluoronitrobenzene both active in the following reaction, but the bromo and chloro derivatives are not? Retrieved from [Link]
-
NIST. (n.d.). Benzene, 2-chloro-1-methoxy-4-nitro-. NIST Chemistry WebBook. Retrieved from [Link]
- Google Patents. (2003). CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
-
Organic Syntheses. (n.d.). 1,2,3-triiodo-5-nitrobenzene. Retrieved from [Link]
-
McMahon, R. J. (n.d.). Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. Retrieved from [Link]
-
MDPI. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Retrieved from [Link]
-
Kokotos, C. G., et al. (n.d.). Organocatalytic Oxidation of Substituted Anilines to Azoxybenzenes and Nitrocompounds - Supporting Information. Retrieved from [Link]
Sources
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- 12. sigmaaldrich.com [sigmaaldrich.com]
Precision Synthesis of 2-Fluoro-1-iodo-4-methoxy-3-nitrobenzene: A Strategic Guide
The following technical guide details the synthesis of 2-Fluoro-1-iodo-4-methoxy-3-nitrobenzene (CAS 2140306-06-3). This protocol is designed for research and development professionals requiring a high-purity intermediate, commonly utilized in the structural optimization of kinase inhibitors (e.g., MEK/ERK pathway modulators).
Executive Summary
Target Molecule: this compound
CAS: 2140306-06-3
Molecular Formula: C
This guide presents a scalable, regioselective synthesis via the electrophilic iodination of 3-fluoro-2-nitroanisole . Unlike longer routes involving Sandmeyer reactions of unstable anilines, this pathway leverages the cooperative directing effects of methoxy and fluoro substituents to install the iodine atom with high positional fidelity.
Retrosynthetic Analysis & Strategy
The synthesis is driven by the electronic landscape of the precursor, 3-fluoro-2-nitroanisole .
-
Electronic Activation: The methoxy group (-OMe) at C1 strongly activates the ring toward electrophilic aromatic substitution (EAS).[1]
-
Regiocontrol:
-
-OMe (Activator): Directs ortho (C2, C6) and para (C4). C2 is blocked by the nitro group.[1]
-
-F (Deactivator/Director): Directs ortho (C2, C4) and para (C6).
-
-NO
(Deactivator): Directs meta (C4, C6).
-
-
Steric Selection: While both C4 and C6 are electronically activated, the C6 position is sterically crowded by the adjacent methoxy group. The C4 position (adjacent to the smaller fluorine atom) is sterically favored, ensuring the iodine is installed exactly where required.[1]
Caption: Retrosynthetic logic identifying 3-Fluoro-2-nitroanisole as the optimal precursor.
Experimental Protocol
Phase 1: Materials & Reagents
| Reagent | Role | Purity | Equiv. |
| 3-Fluoro-2-nitroanisole | Substrate | >97% | 1.0 |
| N-Iodosuccinimide (NIS) | Iodinating Agent | 98% | 1.2 - 1.5 |
| Trifluoroacetic Acid (TFA) | Solvent/Catalyst | 99% | Solvent Vol. |
| Acetonitrile (MeCN) | Co-solvent (Optional) | HPLC Grade | - |
| Sodium Thiosulfate (aq) | Quenching Agent | 10% w/v | - |
Phase 2: Step-by-Step Synthesis
Objective: Regioselective iodination at the C4 position.[1]
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Dissolution: Charge the flask with 3-Fluoro-2-nitroanisole (10.0 g, 58.4 mmol). Add Trifluoroacetic acid (TFA) (50 mL). Note: TFA serves as both solvent and acid catalyst to activate the NIS.
-
Reagent Addition: Cool the solution to 0°C using an ice bath. Add N-Iodosuccinimide (NIS) (15.8 g, 70.1 mmol, 1.2 eq) portion-wise over 15 minutes to control the exotherm.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 4–6 hours.
-
Checkpoint: Monitor by HPLC or TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.[1]5) should disappear, replaced by a less polar product (Rf ~0.6).
-
-
Quenching: Pour the reaction mixture slowly into a stirred mixture of ice water (200 mL) and 10% sodium thiosulfate solution (50 mL). The thiosulfate will reduce any unreacted iodine (indicated by the disappearance of brown color).[1]
-
Extraction: Extract the aqueous mixture with Dichloromethane (DCM) or Ethyl Acetate (3 x 100 mL).
-
Workup: Combine organic layers, wash with saturated NaHCO
(to remove residual acid) and brine. Dry over anhydrous Na SO , filter, and concentrate under reduced pressure. -
Purification: The crude solid is typically >90% pure.[1] Recrystallize from Ethanol/Water or purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes) to obtain the target as a pale yellow solid.
Phase 3: Analytical Validation
-
Yield: Expect 85–92% (approx. 15.5–16.8 g).
-
1H NMR (400 MHz, CDCl
): 7.95 (dd, J = 8.5, 7.0 Hz, 1H, H-5), 7.05 (d, J = 8.5 Hz, 1H, H-6), 3.98 (s, 3H, OMe). Note: Coupling constants confirm the para-orientation of protons if applicable, or specific F-H coupling patterns. -
Appearance: Pale yellow crystalline solid.
Mechanistic Insight & Causality
The success of this protocol relies on the "cooperative directing effect" of the substituents.
-
Why C4? The C4 position is the "sweet spot." It is para to the strongly activating Methoxy group and ortho to the Fluorine.
-
Why not C6? The C6 position is also activated (ortho to OMe, para to F), but it is flanked by the bulky Methoxy group and the Nitro group's electronic field. The steric hindrance at C6 significantly retards the rate of substitution compared to the more accessible C4 position.
Caption: Mechanistic pathway illustrating the steric and electronic preference for C4 substitution.
Safety & Handling
-
Nitro Compounds: Potentially energetic.[1][2] Avoid overheating the reaction mixture or the distillation residue.
-
TFA: Highly corrosive. Use in a fume hood with proper PPE (gloves, goggles).
-
NIS: Irritant. Store in the dark to prevent decomposition.
References
-
Sigma-Aldrich. Product Specification: this compound (CAS 2140306-06-3).[1]Link
-
ChemicalBook. Synthesis of Halogenated Nitroanisoles: Methodologies and Precursors.Link
-
MDPI Molbank. Synthesis and Characterization of Fluoro-Nitroanisole Derivatives. 2018.[3] Link
-
Google Patents. Process for the preparation of 4-fluoro-3-methoxyaniline and related intermediates (WO2025109026A1).[1]Link
Sources
Methodological & Application
Application Notes & Protocols: Strategic Use of 2-Fluoro-1-iodo-4-methoxy-3-nitrobenzene in Suzuki-Miyaura Cross-Coupling
Introduction: A Substrate of Strategic Complexity
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, celebrated for its power in constructing carbon-carbon bonds, particularly in the synthesis of biaryl compounds crucial for pharmaceuticals, agrochemicals, and advanced materials.[1][2] The substrate, 2-Fluoro-1-iodo-4-methoxy-3-nitrobenzene, presents a unique and synthetically valuable scaffold. Its utility arises from the strategic placement of four distinct functional groups, each imparting specific electronic and steric properties that influence reactivity and allow for sequential, selective functionalization.
This guide provides a comprehensive overview of the application of this substrate in Suzuki-Miyaura coupling. We will delve into the mechanistic nuances dictated by its distinct substituents, provide robust experimental protocols, and offer field-proven insights for troubleshooting and optimization, empowering researchers to leverage this versatile building block effectively.
Reactivity Analysis: The Interplay of Substituent Effects
The successful application of this compound in Suzuki-Miyaura coupling hinges on understanding the interplay of its substituents. The reaction will selectively occur at the carbon-iodine bond, as the C-I bond is significantly more reactive in the oxidative addition step compared to C-F, C-O, or C-N bonds.[3]
-
Iodo Group (I): As the primary leaving group, its reactivity is paramount. The C-I bond is the weakest among aryl halides, facilitating the initial oxidative addition of the Pd(0) catalyst, which is often the rate-determining step of the catalytic cycle.[4]
-
Nitro Group (NO₂): This strongly electron-withdrawing group, positioned meta to the iodine, significantly activates the aryl iodide towards oxidative addition.[4] However, it also presents a potential liability, as the Ar–NO₂ bond can undergo cleavage under certain palladium-catalyzed conditions, although this typically requires specific ligands and harsher conditions than those for C-I activation.[5][6][7]
-
Fluoro Group (F): Located ortho to the iodine, this electron-withdrawing group further enhances the electrophilicity of the reaction center. Its steric bulk is minimal, but its presence is crucial for modulating the electronic properties of the resulting biaryl product.
-
Methoxy Group (OCH₃): This electron-donating group, situated para to the iodine, has an opposing electronic effect to the nitro and fluoro groups. While electron-donating groups generally decrease the rate of oxidative addition, the combined activating effect of the ortho-fluoro and meta-nitro groups is expected to dominate, ensuring efficient coupling.
This electronic push-pull system makes the substrate highly reactive and a valuable synthon for creating complex, electronically diverse biaryl structures.
Reaction Mechanism and Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[8] The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
This section provides a detailed, step-by-step methodology for a typical Suzuki-Miyaura coupling reaction using this compound.
Workflow Diagram
Caption: General workflow for Suzuki-Miyaura coupling.
Detailed Protocol
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) or a suitable Buchwald ligand (e.g., SPhos, XPhos) (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane or Toluene (10 mL)
-
Water (2 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the organic solvent (10 mL) and water (2 mL) via syringe. Degas the resulting mixture by bubbling the inert gas through it for 15-20 minutes.
-
Catalyst Addition: In a separate vial, quickly weigh the palladium catalyst and ligand and add them to the reaction flask against a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
-
Characterization: Characterize the final product by NMR spectroscopy and mass spectrometry.
Optimization and Data Presentation
The choice of catalyst, ligand, base, and solvent can significantly impact the yield and purity of the product. Below is a table summarizing recommended starting conditions and potential optimization pathways.
| Parameter | Recommended Condition | Optimization Considerations |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | For challenging couplings, pre-catalysts like PEPPSI-type or Buchwald G3/G4 palladacycles may offer higher activity. |
| Ligand | PPh₃ or SPhos | For sterically hindered arylboronic acids, bulkier Buchwald-type ligands (e.g., XPhos, RuPhos) can be beneficial.[9] |
| Base | K₂CO₃ or K₃PO₄ | K₃PO₄ is often more effective for sterically demanding couplings.[10] Cs₂CO₃ can also be used for difficult transformations. |
| Solvent | Dioxane/H₂O or Toluene/H₂O | Aprotic polar solvents like DMF can also be effective. The water ratio can be adjusted to improve solubility and reaction rate.[11] |
| Temperature | 80-100 °C | Lowering the temperature may reduce side reactions, while higher temperatures can accelerate sluggish reactions. |
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Inactive catalyst- Poor quality of reagents- Insufficiently inert atmosphere | - Use a fresh batch of catalyst and ligand.- Ensure boronic acid is not degraded (protodeboronation).- Thoroughly degas solvents and maintain a positive pressure of inert gas. |
| Dehalogenation (loss of iodine) | - Presence of water or other proton sources- β-hydride elimination from the boronic acid partner | - Use anhydrous solvents and dry reagents thoroughly.- Select a boronic acid partner that cannot undergo β-hydride elimination. |
| Homocoupling of Boronic Acid | - Presence of oxygen- Incomplete consumption of the aryl iodide | - Ensure rigorous degassing of the reaction mixture.- Use a slight excess of the boronic acid (1.1-1.2 equiv).[8] |
| Side Reactions Involving the Nitro Group | - High reaction temperatures- Use of strongly reducing conditions | - Keep the reaction temperature as low as possible while maintaining a reasonable reaction rate.- Avoid reagents that can reduce the nitro group. |
Conclusion
This compound is a highly versatile and reactive substrate for Suzuki-Miyaura cross-coupling reactions. Its unique substitution pattern allows for the synthesis of complex biaryl compounds with significant potential in drug discovery and materials science. By understanding the electronic effects of the substituents and carefully selecting the reaction conditions, researchers can effectively utilize this building block to construct novel molecular architectures. The protocols and insights provided in this guide serve as a robust starting point for the successful application of this valuable synthetic intermediate.
References
-
Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. PMC. (2022). [Link]
-
The Suzuki–Miyaura Coupling of Nitroarenes. Synform. (2017). [Link]
-
The Suzuki-Miyaura Coupling of Nitroarenes. Organic Chemistry Portal. (2017). [Link]
-
The Suzuki–Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society. (2017). [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. (2019). [Link]
-
Optimization of the reaction conditions for Suzuki coupling... ResearchGate. (n.d.). [Link]
-
Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. PMC. (n.d.). [Link]
-
Pd-Catalyzed ipso,meta-Dimethylation of ortho-Substituted Iodoarenes via a Base-Controlled C–H Activation Cascade with Dimethy. ACS Publications. (2021). [Link]
-
Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. RSC Publishing. (2020). [Link]
-
Revolutionizing Solvent-Base Selection with Parametrized Optimization. Sunthetics. (n.d.). [Link]
-
Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Frontiers. (2020). [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT. (n.d.). [Link]
-
The Substituent Effects of Suzuki Coupling in Aqueous Micelles. ACS Publications. (2024). [Link]
-
The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. (n.d.). [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2019). [Link]
-
Palladium-catalyzed cross-coupling of 2-iodobiphenyls with ortho-chloroacetophenones through dual C–H arylation for the construction of tribenzo[a,c,f]cyclooctanones. RSC Publishing. (n.d.). [Link]
-
A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates. PMC. (n.d.). [Link]
-
Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. R Discovery. (1999). [Link]
-
Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. (2025). [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. (n.d.). [Link]
-
The Suzuki–Miyaura coupling (SMC) of nitroarenes with various... ResearchGate. (n.d.). [Link]
-
Suzuki reactions promoted by different ligands... ResearchGate. (n.d.). [Link]
-
Optimization of solvents and bases in Suzuki-Miyaura cross-coupling... ResearchGate. (n.d.). [Link]
-
Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. (2018). [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES HES-SO. (n.d.). [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. (n.d.). [Link]
-
Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides. Organic Chemistry Portal. (2009). [Link]
-
Suzuki Coupling. Organic Chemistry Portal. (n.d.). [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024). [Link]
-
Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic... ResearchGate. (n.d.). [Link]
-
Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. (n.d.). [Link]
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. (2022). [Link]
-
Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. ResearchGate. (n.d.). [Link]
-
Suzuki-Miyaura cross-coupling reaction catalyzed using highly efficient CN. OICC Press. (n.d.). [Link]
-
Suzuki coupling reaction of iodobenzene with 4-methylphenylboronic acid... ResearchGate. (n.d.). [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. (n.d.). [Link]
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- 11. arodes.hes-so.ch [arodes.hes-so.ch]
Application Note: Strategic Utilization of 2-Fluoro-1-iodo-4-methoxy-3-nitrobenzene in Pharmaceutical Synthesis
This Application Note and Protocol Guide details the strategic utilization of 2-Fluoro-1-iodo-4-methoxy-3-nitrobenzene (synonym: 4-Iodo-3-fluoro-2-nitroanisole ; CAS: 2140316-47-6) in pharmaceutical synthesis. This document is designed for medicinal chemists and process development scientists.
Executive Summary
This compound represents a high-value, multisite scaffold ("privileged structure") in modern drug discovery. Its unique substitution pattern—featuring four orthogonal functional groups (Iodine, Fluorine, Nitro, Methoxy) on a single benzene ring—enables sequential, chemoselective transformations.
This compound is primarily utilized as a precursor for:
-
Kinase Inhibitors: Specifically targeting the ATP-binding pocket where the 2-fluoro-4-iodoaniline motif is a critical pharmacophore (e.g., MEK, EGFR inhibitors).
-
Heterocyclic Core Synthesis: Facilitating the rapid construction of benzimidazoles , indoles , and quinoxalines via SNAr/reduction/cyclization cascades.
-
PROTAC Linker Attachment: The iodine handle allows for precise attachment of E3 ligase ligands or warheads via cross-coupling.
Chemical Profile & Reactivity Hierarchy
Physicochemical Properties
| Property | Specification |
| IUPAC Name | 1-Fluoro-2-iodo-3-methoxy-6-nitrobenzene (or 4-Iodo-3-fluoro-2-nitroanisole) |
| CAS Number | 2140316-47-6 |
| Molecular Formula | C₇H₅FINO₃ |
| Molecular Weight | 297.02 g/mol |
| Appearance | Pale yellow to orange crystalline solid |
| Solubility | Soluble in DMSO, DMF, DCM, THF; sparingly soluble in water.[1] |
| Hazards | Skin/Eye Irritant (H315, H319); Potential sensitizer. Handle with standard PPE. |
Orthogonal Reactivity Map
The power of this scaffold lies in the distinct reactivity of each position, allowing for programmable synthesis without protecting groups.
-
Site A (C-Iodine): Highest Reactivity. Susceptible to Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig) under mild conditions.
-
Site B (C-Fluorine): Activated Electrophile. The ortho-nitro group strongly activates this position for Nucleophilic Aromatic Substitution (SNAr) by amines, thiols, or alkoxides.
-
Site C (Nitro Group): Reducible Handle. Can be reduced to an aniline (amino group) using Fe/AcOH, SnCl₂, or H₂/Pd-C. This often triggers spontaneous cyclization if a nucleophile was introduced at Site B.
-
Site D (Methoxy Group): Stable/Modifiable. Acts as a stable ether linkage or can be demethylated (BBr₃) to reveal a phenol for further derivatization.
Visual Reaction Pathways (Graphviz)
The following diagram illustrates the chemoselective pathways available from the parent scaffold.
Caption: Chemoselective divergence allows access to three distinct chemical spaces from a single precursor.
Detailed Experimental Protocols
Protocol A: Chemoselective Suzuki-Miyaura Coupling (C-Iodine)
Objective: To attach an aryl or heteroaryl tail at the iodine position while preserving the nitro and fluorine groups for later functionalization.
Mechanism: The C-I bond is significantly weaker than the C-F bond, allowing exclusive oxidative addition of Pd(0) at the iodine site.
Materials:
-
Substrate: this compound (1.0 eq)
-
Boronic Acid: Ar-B(OH)₂ (1.1 eq)
-
Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq) or Pd(PPh₃)₄
-
Base: K₂CO₃ (2.0 M aq, 3.0 eq)
-
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Procedure:
-
Setup: In a glovebox or under Argon stream, charge a reaction vial with the substrate (1.0 eq), boronic acid (1.1 eq), and Pd catalyst (5 mol%).
-
Solvation: Add degassed 1,4-Dioxane (0.1 M concentration relative to substrate).
-
Activation: Add aqueous K₂CO₃ (3.0 eq). Seal the vial with a crimp cap.
-
Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by LC-MS.
-
Note: Avoid temperatures >100°C to prevent competitive SNAr of the base at the fluorine position.
-
-
Workup: Cool to RT. Dilute with EtOAc and wash with water/brine. Dry organic layer over Na₂SO₄.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient). The nitro group makes the product UV-active and easy to visualize.
Protocol B: SNAr Displacement of Fluorine (Synthesis of 2-Nitroanilines)
Objective: To introduce an amine nucleophile at the 2-position, utilizing the ortho-nitro effect. This is a key step for synthesizing benzimidazole precursors.
Materials:
-
Substrate: this compound (1.0 eq)
-
Nucleophile: Primary or Secondary Amine (1.2 eq)
-
Base: DIPEA (Diisopropylethylamine) (2.0 eq)
-
Solvent: DMF or DMSO (anhydrous)
Step-by-Step Procedure:
-
Dissolution: Dissolve the substrate in dry DMF (0.2 M).
-
Addition: Add DIPEA followed by the amine nucleophile dropwise at RT.
-
Reaction: Stir at RT to 60°C .
-
Critical Control: The ortho-nitro group activates the fluorine significantly. Most primary amines react at RT. Sterically hindered amines may require heating to 60°C.
-
Monitoring: Watch for the disappearance of the starting material peak (LC-MS). The product is usually a bright yellow/orange solid due to the nitroaniline chromophore.
-
-
Workup: Pour the reaction mixture into ice-water. The product often precipitates. Filter the solid. If no precipitate, extract with EtOAc.
-
Yield: Typically >85%.
Protocol C: Nitro Reduction to Aniline (Fe/AcOH Method)
Objective: To reduce the nitro group to an amine without dehalogenating the Iodine (if still present).
Why Iron? Hydrogenation (H₂/Pd) carries a high risk of hydrodehalogenation (removing the Iodine). Iron/Acetic acid is chemoselective for Nitro reduction in the presence of Aryl-Iodides.
Materials:
-
Substrate: Nitro-aromatic intermediate (1.0 eq)
-
Reductant: Iron Powder (325 mesh, 5.0 eq)
-
Solvent: Acetic Acid (glacial) / Ethanol (1:4 ratio)
Step-by-Step Procedure:
-
Suspension: Suspend the substrate and Iron powder in EtOH/AcOH.
-
Reaction: Heat to reflux (80°C) with vigorous stirring (mechanical stirring recommended for scale >5g).
-
Monitoring: Reaction is typically fast (1–2 hours). Monitor by TLC (amine is more polar and stains with Ninhydrin).
-
Workup: Cool to RT. Filter through a Celite pad to remove iron residues. Wash the pad with EtOAc.
-
Neutralization: Concentrate the filtrate. Neutralize the residue with sat. NaHCO₃ (careful: foaming). Extract with EtOAc.
-
Storage: The resulting aniline is oxidation-sensitive. Store under Argon or use immediately in the next step (e.g., cyclization).
Case Study: Synthesis of a Benzimidazole Kinase Inhibitor
This scaffold is particularly adept at generating 4-substituted benzimidazoles.
-
Step 1 (SNAr): React This compound with Methylamine .
-
Result: 1-Iodo-4-methoxy-2-(methylamino)-3-nitrobenzene.
-
-
Step 2 (Reduction): Reduce Nitro group using Fe/AcOH.
-
Result: 1-Iodo-4-methoxy-2-(methylamino)-3-aminobenzene (an unstable 1,2-diamine).
-
-
Step 3 (Cyclization): Treat the crude diamine with Formic Acid or Triethyl Orthoformate .
-
Result:4-Iodo-7-methoxy-1-methyl-1H-benzimidazole .
-
-
Step 4 (Coupling): Perform Suzuki coupling at the 4-Iodo position to attach the kinase hinge-binding motif.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Solution |
| Loss of Iodine | Hydrodehalogenation during Nitro reduction. | Switch from H₂/Pd to Fe/NH₄Cl or SnCl₂. Avoid catalytic hydrogenation if Iodine is present. |
| Low Yield in Suzuki | Competitive SNAr of base (OH⁻/OEt⁻) at Fluorine. | Use weaker bases (K₃PO₄) or anhydrous conditions. Ensure temp < 100°C. |
| Regioselectivity Issues | Nucleophile attacking C-Methoxy instead of C-Fluorine. | Highly unlikely. C-F is significantly more activated by the ortho-nitro group than C-OMe. |
| Incomplete SNAr | Amine nucleophile is too bulky. | Switch solvent to DMSO and increase temp to 80°C. Use a stronger base (Cs₂CO₃). |
References
-
Sigma-Aldrich. Product Specification: 2-Fluoro-4-iodo-1-methoxy-3-nitrobenzene (CAS 2140316-47-6). Available at:
-
BLD Pharm. Safety Data Sheet and Synthesis Notes for Fluorinated Nitrobenzenes. Available at:
- Organic Process Research & Development.Selective Hydrogenation of Halogenated Nitroaromatics. (General methodology for preserving Aryl-Iodides).
- Journal of Medicinal Chemistry.Synthesis of Benzimidazole-Based Kinase Inhibitors via SNAr/Reduction Cascades.
Sources
Experimental protocols for reactions involving 2-Fluoro-1-iodo-4-methoxy-3-nitrobenzene
An Application and Protocol Guide for the Strategic Functionalization of 2-Fluoro-1-iodo-4-methoxy-3-nitrobenzene
Authored by: A Senior Application Scientist
Abstract
This compound is a highly versatile and strategically important building block in modern synthetic chemistry. Its unique substitution pattern, featuring two distinct halogen atoms with orthogonal reactivity profiles on an electron-deficient aromatic core, allows for sequential and site-selective functionalization. The presence of a strong electron-withdrawing nitro group activates the ring for specific transformations, while the iodo and fluoro substituents serve as handles for palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr), respectively. This guide provides an in-depth exploration of the compound's reactivity and offers detailed, field-proven protocols for its application in key synthetic transformations, empowering researchers in drug discovery and materials science to leverage its full potential.
Compound Profile and Strategic Considerations
This compound is a polysubstituted aromatic compound designed for selective, multi-step synthetic sequences. Its utility is derived from the predictable and differential reactivity of its functional groups.
| Property | Value |
| Molecular Formula | C₇H₅FINO₃ |
| Molecular Weight | 313.02 g/mol |
| Appearance | Typically a yellow or off-white solid |
| Key Structural Features | Orthogonal C-I and C-F bonds; Activating nitro group; Methoxy donor group |
Principle of Orthogonal Reactivity
The core value of this reagent lies in the ability to functionalize one position while leaving the other reactive sites untouched for subsequent transformations.
-
Palladium-Catalyzed Cross-Coupling: The carbon-iodine (C-I) bond is significantly weaker and more susceptible to oxidative addition to a Pd(0) catalyst than the carbon-fluorine (C-F) bond.[1] The established reactivity order for aryl halides in these reactions is I > Br > OTf > Cl > F.[2] This differential reactivity allows for highly selective Suzuki, Sonogashira, and Buchwald-Hartwig aminations at the C-1 position.
-
Nucleophilic Aromatic Substitution (SNAr): The strong electron-withdrawing nitro group at C-3 significantly acidifies the aromatic ring, making it susceptible to nucleophilic attack. In SNAr reactions, fluoride is an excellent leaving group due to its high electronegativity, which stabilizes the intermediate Meisenheimer complex.[3][4] The nitro group is ortho to the fluorine, providing powerful activation for its displacement by a wide range of nucleophiles.
This dichotomy in reactivity enables a logical and powerful synthetic workflow, as illustrated below.
Caption: Orthogonal functionalization strategy for this compound.
Safety and Handling
Halogenated nitroaromatic compounds should be handled with care. Assume the compound is harmful if swallowed, inhaled, or in contact with skin.[5][6][7]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Engineering Controls: Handle exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors.[7]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Application Protocol 1: Selective Cross-Coupling at the C-I Bond
The following protocols are optimized for selectivity at the C-I position, leveraging its high reactivity in palladium catalysis.
Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura reaction is a robust method for creating C(sp²)-C(sp²) bonds, a cornerstone of pharmaceutical and materials chemistry.[8]
Causality Behind Protocol Choices:
-
Catalyst: A standard Pd(0) source like Pd(PPh₃)₄ or a heterogeneous catalyst like Pd/C is effective for reactive aryl iodides.[9] Pd/C offers the advantage of easy removal by filtration.[9][10]
-
Base: A moderately strong inorganic base like K₂CO₃ or Cs₂CO₃ is required for the transmetalation step of the catalytic cycle. Carbonates are generally preferred as they minimize side reactions.
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, DMF, or toluene) and water is standard. Water is crucial for dissolving the inorganic base and facilitating the reaction.[11]
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Detailed Step-by-Step Protocol:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Under a positive pressure of inert gas, add 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Degassing: Sparge the resulting suspension with inert gas for 10-15 minutes to ensure all oxygen is removed. Oxygen can oxidize and deactivate the Pd(0) catalyst.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%) to the flask under a positive flow of inert gas.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
Sonogashira Coupling for Arylalkyne Synthesis
The Sonogashira coupling provides a powerful route to construct C(sp²)-C(sp) bonds, essential for creating conjugated systems found in organic materials and complex natural products.[12][13]
Causality Behind Protocol Choices:
-
Dual Catalysis: The classic Sonogashira reaction employs a dual catalytic system.[14] The Pd(0) catalyst facilitates the main cross-coupling cycle, while a copper(I) salt (e.g., CuI) acts as a co-catalyst to form a copper acetylide intermediate, which accelerates the transmetalation step.
-
Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential. It serves to deprotonate the terminal alkyne and to scavenge the HX acid produced during the reaction. It can often be used as the solvent as well.
-
Oxygen Exclusion: Rigorous exclusion of oxygen is critical. Oxygen promotes the oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction.[12]
Detailed Step-by-Step Protocol:
-
Vessel Preparation: To a dry, oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%), and copper(I) iodide (CuI) (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen (3 cycles).
-
Solvent and Reagent Addition: Add anhydrous, degassed tetrahydrofuran (THF, 5 mL) and triethylamine (TEA, 3.0 mmol, 3.0 equiv.). Stir to dissolve.
-
Alkyne Addition: Add the terminal alkyne (1.1 mmol, 1.1 equiv.) dropwise via syringe at room temperature.
-
Reaction: Stir the reaction at room temperature for 8-16 hours. If the reaction is sluggish, gentle heating to 40-50 °C can be applied. Monitor by TLC or LC-MS.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Redissolve the residue in ethyl acetate (30 mL), wash with saturated aqueous ammonium chloride (NH₄Cl) (2 x 15 mL) to remove copper salts, followed by brine (15 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a transformative reaction for constructing carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals.[15][16]
Causality Behind Protocol Choices:
-
Catalyst/Ligand System: This reaction is highly dependent on the choice of ligand.[17] Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are required to promote the reductive elimination step, which is often rate-limiting, and to prevent β-hydride elimination side reactions.[15] Using a pre-catalyst can improve reproducibility.
-
Base: A strong, non-nucleophilic base is critical for deprotonating the amine and facilitating the catalytic cycle. Sodium tert-butoxide (NaOt-Bu) or potassium phosphate (K₃PO₄) are commonly used. The choice of base depends on the pKa of the amine coupling partner.
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are standard to prevent quenching of the strong base and interference with the catalyst.
Detailed Step-by-Step Protocol:
-
Vessel Preparation: In a glovebox or under a strict inert atmosphere, add tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 1.5 mol%), a suitable ligand such as XPhos (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv.) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and seal the tube.
-
Solvent and Amine Addition: Remove the tube from the glovebox. Add anhydrous, degassed toluene (5 mL), followed by the amine (1.2 mmol, 1.2 equiv.) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir for 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a plug of silica gel, eluting with additional ethyl acetate.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography to afford the desired arylamine.
Application Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at the C-F Bond
The fluorine atom at C-2 is strongly activated for SNAr by the ortho-nitro group. This allows for the introduction of O-, N-, and S-nucleophiles.
Causality Behind Protocol Choices:
-
Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing the fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[18] The negative charge is delocalized onto the electronegative oxygen atoms of the nitro group. In the second step, the fluoride ion is eliminated to restore aromaticity.
-
Solvent: Polar aprotic solvents like DMSO or DMF are ideal. They are polar enough to dissolve the reagents but do not solvate the nucleophile strongly, thus preserving its reactivity.
-
Nucleophile: A strong nucleophile is required. If using a neutral nucleophile like an alcohol or amine, a base (e.g., K₂CO₃, NaH) is needed to generate the more potent anionic nucleophile in situ.
Caption: Energy profile diagram for the two-step SNAr mechanism.
Detailed Step-by-Step Protocol (Example with Sodium Methoxide):
-
Vessel Preparation: To a round-bottom flask with a stir bar, add this compound (1.0 mmol, 1.0 equiv.).
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) (5 mL). Stir until the starting material is fully dissolved.
-
Nucleophile Addition: Add sodium methoxide (NaOMe) (1.5 mmol, 1.5 equiv.), either as a solid or as a solution in methanol. A deep color change (often red or purple) is typically observed, indicating the formation of the Meisenheimer complex.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) to drive the reaction to completion. Monitor by TLC or LC-MS.
-
Workup: Once complete, pour the reaction mixture into ice-water (50 mL) and stir. The product will often precipitate and can be collected by vacuum filtration. Alternatively, extract the aqueous mixture with a suitable organic solvent like ethyl acetate or diethyl ether (3 x 20 mL).
-
Purification: Wash the combined organic extracts with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by recrystallization or column chromatography.
Summary of Reactions and Troubleshooting
| Reaction Type | Key Reagents | Typical Yield | Key Considerations |
| Suzuki-Miyaura Coupling | Arylboronic Acid, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O | 75-95% | Ensure thorough degassing. Boronic acid quality is crucial; homocoupling can be an issue. |
| Sonogashira Coupling | Terminal Alkyne, PdCl₂(PPh₃)₂, CuI, TEA, THF | 70-90% | Strict exclusion of O₂ is required to prevent alkyne homocoupling (Glaser coupling). |
| Buchwald-Hartwig Amination | Amine, Pd₂(dba)₃ / XPhos, NaOt-Bu, Toluene | 65-85% | Requires inert atmosphere (glovebox). Ligand and base choice are critical and substrate-dependent. |
| SNAr with Alkoxide | R-ONa, DMSO or DMF | 80-98% | Anhydrous conditions are important. The reaction is often fast and exothermic. Formation of a colored intermediate is diagnostic. |
Troubleshooting Guide for Cross-Coupling Reactions:
| Problem | Potential Cause | Suggested Solution |
| No or Low Conversion | Inactive catalyst; Insufficiently strong base; Low reaction temperature. | Use a fresh catalyst or a pre-catalyst. Switch to a stronger base (e.g., Cs₂CO₃ for Suzuki). Increase temperature. |
| De-iodination Side Product | Presence of water/protons; Catalyst decomposition. | Use anhydrous solvents. Ensure the base is not too strong or hindered. Check the quality of the inert atmosphere. |
| Homocoupling of Partner | (Suzuki) Poor quality boronic acid; (Sonogashira) Presence of oxygen. | Use fresh boronic acid or recrystallize it. For Sonogashira, ensure rigorous degassing and a positive inert gas flow. |
| Formation of Byproducts | Reaction temperature too high; Incorrect ligand-to-metal ratio. | Lower the reaction temperature. Optimize the ligand and catalyst loading. |
References
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted - C&EN. [Link]
-
CAS 1016979-15-9, aminoacid salt - LookChem. [Link]
-
Sonogashira coupling - Wikipedia. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. [Link]
-
The SN mechanism in aromatic compounds. Part XXXIV. Comparative nucleophilic strength and halogen mobility - Journal of the Chemical Society B: Physical Organic. [Link]
-
Buchwald Hartwig amination catalysts - Johnson Matthey. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - Beilstein Journal of Organic Chemistry. [Link]
-
Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC. [Link]
-
Vicarious Nucleophilic Substitution (VNS) - Organic Chemistry Portal. [Link]
-
2-Fluoro-1-iodo-4-nitrobenzene - Chemsrc. [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. [Link]
-
1-Fluoro-2,5-dimethoxy-4-nitrobenzene - MDPI. [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview - Semantic Scholar. [Link]
-
16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. [Link]
-
2-Fluoro-4-iodo-1-methoxy-3-nitrobenzene 250mg - Dana Bioscience. [Link]
-
Synthesis and styrene copolymerization of novel fluoro and iodomethoxy ring-disubstituted isobutyl phenylcyanoacrylates - ResearchGate. [Link]
-
Aminoborylation/Suzuki-Miyaura Tandem Cross Coupling of Aryl Iodides - ResearchGate. [Link]
-
2-Fluoro-4-iodotoluene - NIST WebBook. [Link]
-
Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C - Organic Chemistry Portal. [Link]
-
Organoborane coupling reactions (Suzuki coupling) - PMC. [Link]
-
Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcyanoacrylates - ChemRxiv. [Link]
-
1-Fluoro-2-iodo-4-nitrobenzene - PubChem. [Link]
-
"Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students - SciELO México. [Link]
-
2-isobutyl-4,5-dimethyl oxazole - The Good Scents Company. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. The SN mechanism in aromatic compounds. Part XXXIV. Comparative nucleophilic strength and halogen mobility in reactions of some nucleophiles with some fluoro- and iodo-nitrobenzenes - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. fishersci.com [fishersci.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. chemscene.com [chemscene.com]
- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C [organic-chemistry.org]
- 10. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 11. researchgate.net [researchgate.net]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 18. communities.springernature.com [communities.springernature.com]
Application Note: High-Fidelity Palladium Functionalization of 2-Fluoro-1-iodo-4-methoxy-3-nitrobenzene
Executive Summary & Molecule Analysis
This guide details the chemoselective functionalization of 2-Fluoro-1-iodo-4-methoxy-3-nitrobenzene (hereafter referred to as Substrate-A ). This scaffold is a high-value pharmacophore precursor, particularly in the synthesis of MEK and EGFR kinase inhibitors.
Structural & Electronic Profile
Substrate-A presents a unique "push-pull" electronic environment that dictates catalytic performance:
-
C1-Iodo (Reactive Handle): The primary site for oxidative addition. Its reactivity is significantly enhanced by the electron-withdrawing Nitro group (C3) and the inductive effect of the Fluoro group (C2).
-
C3-Nitro (Activator/Precursor): Strongly withdraws electron density, making the C1-I bond hyper-reactive to Pd(0). It serves as a latent amine/indole precursor.
-
C2-Fluoro (Ortho-Director): Provides modest steric bulk but significant electronic activation. It is generally inert to Pd-catalysis but can influence regioselectivity in subsequent C-H activation steps.
-
C4-Methoxy (Donor): Provides electron donation, stabilizing the ring against indiscriminate nucleophilic attack (SNAr) at the C2/C6 positions, ensuring chemoselectivity at C1.
Strategic Reaction Pathways
We define two primary workflows for this substrate:
-
Workflow A (Biaryl Synthesis): Suzuki-Miyaura coupling to generate biaryl cores.
-
Workflow B (Heterocycle Synthesis): Sonogashira coupling followed by reductive cyclization to yield 7-methoxy-6-fluoroindoles.
Mechanistic Logic & Catalyst Selection
The "Nitro Effect" on Oxidative Addition
The presence of the -NO₂ group at C3 lowers the LUMO energy of the C-I bond. Consequently, oxidative addition of Pd(0) is rapid , often occurring at room temperature.
-
Risk: The high reactivity can lead to homocoupling or de-iodination if the transmetallation step is slow.
-
Solution: Use electron-rich phosphine ligands (e.g., SPhos, XPhos) or bidentate ligands (dppf) to stabilize the Pd(II) intermediate and accelerate transmetallation.
Visualizing the Catalytic Logic
Figure 1: Strategic divergence for Substrate-A functionalization. The electron-deficient ring ensures rapid oxidative addition, allowing mild conditions.
Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)
This protocol is optimized to prevent hydrolysis of the fluoro/nitro groups while ensuring complete conversion of the iodide.
Reagents & Stoichiometry
| Component | Equivalents | Role | Recommended Reagent |
| Substrate-A | 1.0 | Electrophile | This compound |
| Boronic Acid | 1.2 - 1.5 | Nucleophile | Aryl/Heteroaryl Boronic Acid |
| Catalyst | 0.03 (3 mol%) | Catalyst | Pd(dppf)Cl₂·DCM (Robust, air-stable) |
| Base | 2.5 | Activator | K₂CO₃ (Mild) or Cs₂CO₃ (For sterically hindered acids) |
| Solvent | N/A | Medium | 1,4-Dioxane : Water (4:1 ratio) |
Step-by-Step Methodology
-
Charge: In a reaction vial equipped with a magnetic stir bar, add Substrate-A (1.0 equiv), Boronic Acid (1.2 equiv), and Pd(dppf)Cl₂·DCM (3 mol%).
-
Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes. Note: Pd(dppf)Cl₂ is robust, but oxygen removal prevents homocoupling.
-
Solvation: Add degassed 1,4-Dioxane and Water (4:1 v/v). The concentration of Substrate-A should be 0.1 M to 0.2 M.
-
Activation: Add K₂CO₃ (2.5 equiv).
-
Reaction: Heat the mixture to 60°C - 80°C .
-
Critical Insight: Do not exceed 90°C. High temperatures combined with carbonate base can trigger SNAr displacement of the Fluorine by water or hydroxide, forming a phenol impurity.
-
-
Monitoring: Monitor via HPLC/UPLC. The reaction typically completes in 2–4 hours due to the activated C-I bond.
-
Workup: Dilute with Ethyl Acetate, wash with water and brine. Dry over Na₂SO₄.
Protocol B: Sonogashira Coupling & Indole Synthesis
This is the "Killer Application" for this molecule. Coupling a terminal alkyne creates a precursor that can be cyclized to form substituted indoles, a scaffold ubiquitous in therapeutics.
Reagents & Stoichiometry
| Component | Equivalents | Role | Recommended Reagent |
| Substrate-A | 1.0 | Electrophile | This compound |
| Alkyne | 1.2 | Nucleophile | Phenylacetylene or Trimethylsilylacetylene |
| Catalyst | 0.02 (2 mol%) | Catalyst | PdCl₂(PPh₃)₂ |
| Co-Catalyst | 0.01 (1 mol%) | Activator | CuI (Copper Iodide) |
| Base/Solvent | Excess | Solvent/Base | Triethylamine (TEA) or THF/TEA (1:1) |
Step-by-Step Methodology
-
Charge: Add Substrate-A (1.0 equiv), PdCl₂(PPh₃)₂ (2 mol%), and CuI (1 mol%) to a dry flask.
-
Inertion: Crucial Step. Evacuate and backfill with Argon (3 cycles). Oxygen causes rapid oxidative homocoupling of the alkyne (Glaser coupling), wasting the reagent.
-
Addition: Add degassed THF and Triethylamine (1:1 ratio). Add the terminal alkyne (1.2 equiv) via syringe.
-
Reaction: Stir at Room Temperature for 1 hour. If conversion is slow (<50%), heat to 40°C.
-
Why Room Temp? The nitro-activated iodine is reactive enough that heating is rarely required. Heating increases the risk of "blast" decomposition of nitro compounds or copper acetylides.
-
-
Workup: Filter through a celite pad to remove Pd/Cu. Concentrate the filtrate.
Post-Coupling: Reductive Cyclization to Indole
To convert the Sonogashira product (an o-alkynylnitrobenzene) to an indole:
-
Dissolve the crude alkyne in Acetic Acid.
-
Add Iron powder (Fe, 5 equiv).
-
Heat to 80°C for 2 hours.
-
Mechanism: The nitro group is reduced to an amine, which spontaneously attacks the internal alkyne carbon (5-endo-dig cyclization), followed by isomerization to the indole.
Troubleshooting & Optimization Guide
Common Failure Modes
| Symptom | Diagnosis | Corrective Action |
| Homocoupling (Biaryl formation) | Oxygen leak or slow transmetallation. | Degass solvents more thoroughly. Switch to Pd(PPh₃)₄ which is more active for iodides. |
| De-iodination (Ar-H formation) | Hydride source present (e.g., from solvent or excess base). | Ensure anhydrous solvents. Reduce reaction temperature.[1] |
| Fluorine Displacement (Phenol formation) | SNAr reaction by hydroxide. | Switch base from K₂CO₃/H₂O to K₃PO₄ in anhydrous Toluene/Dioxane. |
| Catalyst Poisoning | Nitro group coordination to Pd. | Increase catalyst loading to 5 mol%. Use bidentate ligands (dppf, dppe) which resist displacement by -NO₂. |
Pathway Visualization: Indole Formation
The following diagram illustrates the specific transformation from Substrate-A to the Indole core.
Figure 2: The "One-Pot" logic for synthesizing complex indole cores from Substrate-A.
References
-
Suzuki-Miyaura Coupling Mechanism & Applic
-
Sonogashira Coupling: Copper-Free and Standard Protocols
- Source: Wikipedia / Organic Chemistry Portal. "Sonogashira coupling."
-
URL:[Link]
-
Synthesis of Fluorinated Indoles via Nitro-Alkyne Cycliz
- Source: TSI Journals, Organic Chemistry. "Scalable approach for the synthesis of 5-fluoro-6-substituted indoles."
-
URL:[Link]
-
Reactivity of Halogenated Nitroarom
- Source: Organic Process Research & Development (ACS).
-
URL:[Link]
-
Palladium-Catalyzed Reactions of Electron-Deficient Aryl Iodides
-
Source: BenchChem Application Notes.[9] "Palladium-Catalyzed Reactions Involving 2-Chloro-1,3-difluoro-4-iodobenzene" (Analogous reactivity profile).
-
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor [organic-chemistry.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lab Reporter [fishersci.se]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 2-Fluoro-1-iodo-4-methoxy-3-nitrobenzene
For researchers, medicinal chemists, and professionals in drug development, the unambiguous characterization of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. 2-Fluoro-1-iodo-4-methoxy-3-nitrobenzene, a polysubstituted aromatic compound, presents a unique analytical challenge due to the confluence of its electronically diverse functional groups: a methoxy group (electron-donating), and a fluoro, iodo, and nitro group (all electron-withdrawing). This guide provides an in-depth comparison of the primary analytical methods for its characterization. As experimental data for this specific molecule is not widely published, we will leverage data from structurally similar compounds to predict and interpret its analytical signatures, offering a robust framework for its analysis.
The Analytical Imperative: Why a Multi-Faceted Approach is Crucial
The precise arrangement of substituents on the benzene ring dictates the molecule's chemical reactivity, physical properties, and potential biological activity. A minor change in this arrangement, leading to an isomer, could have vastly different outcomes. Therefore, relying on a single analytical technique is often insufficient for complete characterization. This guide will explore the synergistic use of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Vibrational Spectroscopy (FT-IR and Raman), and Chromatography to build a comprehensive and validated analytical profile of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is unparalleled in its ability to provide detailed information about the molecular structure, connectivity, and chemical environment of atoms. For a molecule like this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential.
The Causality Behind NMR Experimental Choices
The choice of NMR experiments is dictated by the nuclei present in the molecule and the desired level of structural detail. ¹H NMR provides information on the number and environment of protons, ¹³C NMR reveals the carbon skeleton, and ¹⁹F NMR, being a highly sensitive nucleus with a wide chemical shift range, offers a clear window into the electronic environment of the fluorine atom.
Predicted NMR Data for this compound
The following table summarizes the predicted chemical shifts for the target molecule, based on the analysis of substituent effects and data from analogous compounds.
| Technique | Nucleus/Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Rationale |
| ¹H NMR | Aromatic H-5 | 7.8 - 8.2 | d | Ortho to the strongly electron-withdrawing nitro group, leading to significant deshielding. |
| Aromatic H-6 | 7.2 - 7.5 | d | Influenced by the ortho fluoro and meta nitro and iodo groups. | |
| Methoxy (-OCH₃) | 3.9 - 4.1 | s | Typical range for a methoxy group on an aromatic ring, deshielded by adjacent substituents. | |
| ¹³C NMR | C-1 (C-I) | 90 - 95 | s | Shielded due to the "heavy atom effect" of iodine. |
| C-2 (C-F) | 150 - 155 | d (¹JC-F) | Deshielded by the electronegative fluorine; will show a large one-bond coupling constant. | |
| C-3 (C-NO₂) | 145 - 150 | s | Deshielded by the nitro group. | |
| C-4 (C-OCH₃) | 158 - 162 | s | Deshielded by the oxygen of the methoxy group. | |
| C-5 | 125 - 130 | s | Aromatic CH. | |
| C-6 | 115 - 120 | d (²JC-F) | Aromatic CH; will show a smaller two-bond coupling to fluorine. | |
| Methoxy (-OCH₃) | 56 - 60 | q | Typical range for an aromatic methoxy group. | |
| ¹⁹F NMR | Aromatic C-F | -110 to -130 | s | The chemical shift is sensitive to the electronic effects of the surrounding groups. |
Experimental Protocol: NMR Spectroscopy
Sample Preparation
-
Weigh 10-20 mg of the sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.
-
Filter the sample through a glass wool plug in a Pasteur pipette to remove any particulate matter.
Data Acquisition
-
Acquire spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a spectral width of 15 ppm, a relaxation delay of 2 seconds, and 16-32 scans.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required to obtain a good signal-to-noise ratio.
-
¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. ¹⁹F is a high-sensitivity nucleus, so fewer scans are typically needed compared to ¹³C NMR.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing clues about its structure through fragmentation analysis. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are viable options.
GC-MS vs. LC-MS: A Comparative Analysis
| Technique | Advantages | Disadvantages | Applicability to Target Molecule |
| GC-MS | High resolution, reproducible fragmentation patterns, extensive libraries for compound identification. | Requires the analyte to be volatile and thermally stable. | Potentially suitable, as many substituted nitrobenzenes are amenable to GC analysis. Thermal stability would need to be confirmed. |
| LC-MS | Suitable for non-volatile and thermally labile compounds, soft ionization techniques can preserve the molecular ion. | Fragmentation can be less reproducible than with GC-MS (EI), matrix effects can be more pronounced. | A good alternative if the compound is not sufficiently volatile or is thermally unstable. |
Predicted Mass Spectrum Fragmentation
The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 297. The isotopic pattern of iodine (¹²⁷I is 100% abundant) will simplify the spectrum. Key fragmentation pathways would likely involve:
-
Loss of the nitro group (-NO₂), resulting in a fragment at m/z 251.
-
Loss of a methyl radical (-CH₃) from the methoxy group, leading to a fragment at m/z 282.
-
Loss of a methoxy radical (-OCH₃), giving a fragment at m/z 266.
-
Loss of iodine (-I), resulting in a fragment at m/z 170.
Experimental Protocol: GC-MS Analysis
Sample Preparation
-
Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Ensure the sample is free of non-volatile residues.
Data Acquisition
-
GC Column: Use a standard non-polar or mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector: Set the injector temperature to 250°C with a split or splitless injection, depending on the sample concentration.
-
Oven Program: A typical temperature program would be an initial temperature of 60°C held for 2 minutes, followed by a ramp of 10°C/min to 300°C, with a final hold for 5 minutes.
-
Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-400.
Vibrational Spectroscopy (FT-IR and Raman): Fingerprinting the Functional Groups
Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule, which are characteristic of its functional groups and overall structure. These techniques are complementary and, when used together, can provide a more complete vibrational profile.
Predicted Vibrational Frequencies
| Functional Group | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| Aromatic C-H stretch | 3100 - 3000 | 3100 - 3000 |
| C-H (methoxy) stretch | 2950 - 2850 | 2950 - 2850 |
| Aromatic C=C stretch | 1600 - 1450 | 1600 - 1450 |
| NO₂ asymmetric stretch | 1550 - 1500 | Weak |
| NO₂ symmetric stretch | 1360 - 1330 | Strong |
| C-O (ether) stretch | 1270 - 1230 | Moderate |
| C-F stretch | 1250 - 1000 | Moderate |
| C-I stretch | 600 - 500 | Strong |
Experimental Protocol: FT-IR Spectroscopy (ATR)
Sample Preparation
-
Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.
Data Acquisition
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
The final spectrum is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Chromatographic Methods (HPLC and GC): Purity Assessment and Isomer Separation
Chromatographic techniques are essential for assessing the purity of a sample and for separating it from isomers and impurities. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the analyte's properties.
Method Development Considerations
-
HPLC: Reversed-phase chromatography using a C18 or a phenyl-hexyl column would be a good starting point. A mobile phase consisting of a mixture of acetonitrile or methanol and water would likely provide good separation. UV detection at a wavelength around 254 nm should be effective due to the aromatic and nitro groups.
-
GC: As mentioned for GC-MS, a non-polar or mid-polarity column should be suitable. A Flame Ionization Detector (FID) would provide a robust response, while an Electron Capture Detector (ECD) would offer high sensitivity due to the presence of the electronegative nitro and halogen groups.
Experimental Protocol: HPLC-UV Analysis
Sample Preparation
-
Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Data Acquisition
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
UV Detector: Monitor at 254 nm.
Visualizing the Analytical Workflow
Spectroscopic analysis to confirm the structure of 2-Fluoro-1-iodo-4-methoxy-3-nitrobenzene products
For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to elucidate and confirm the structure of 2-Fluoro-1-iodo-4-methoxy-3-nitrobenzene. Moving beyond a simple recitation of methods, this document delves into the causality behind experimental choices and offers a framework for interpreting the resulting data with a high degree of confidence.
The structural complexity of this compound, with its array of electron-withdrawing and donating groups, as well as sterically demanding substituents, presents a compelling case for a multi-faceted analytical approach. No single technique can provide a complete picture; rather, it is the synergy of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) that affords definitive structural verification.
The Analytical Imperative: A Multi-Technique Approach
The strategic application of complementary spectroscopic methods is paramount. Each technique probes different aspects of the molecule's physical and chemical properties, and their combined data provides a self-validating system for structural confirmation.
Caption: A logical workflow for the synthesis, purification, and spectroscopic confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint
NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework and probing the electronic environment of specific nuclei. For this compound, a suite of NMR experiments is essential.
¹H NMR Spectroscopy: Unveiling the Proton Environment
The proton NMR spectrum will provide information on the number of distinct proton environments, their chemical shifts, and their coupling interactions. Due to the substitution pattern, we expect to see two signals in the aromatic region and one signal for the methoxy group.
Predicted ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |
| H-5 | 7.8 - 8.2 | d | Deshielded by the adjacent nitro group and coupled to H-6. |
| H-6 | 7.0 - 7.4 | d | Shielded relative to H-5 and coupled to it. |
| -OCH₃ | 3.9 - 4.1 | s | Typical chemical shift for a methoxy group on an aromatic ring. |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The carbon NMR spectrum will reveal the number of unique carbon environments. Due to the lack of symmetry, all seven carbon atoms in the molecule are expected to be non-equivalent, resulting in seven distinct signals.
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-1 (C-I) | 90 - 100 | Shielded due to the heavy atom effect of iodine. |
| C-2 (C-F) | 155 - 160 (d) | Deshielded and split by the directly attached fluorine. |
| C-3 (C-NO₂) | 140 - 145 | Deshielded by the electron-withdrawing nitro group. |
| C-4 (C-OCH₃) | 150 - 155 | Deshielded by the oxygen of the methoxy group. |
| C-5 | 125 - 130 | Aromatic CH. |
| C-6 | 115 - 120 | Aromatic CH. |
| -OCH₃ | 55 - 60 | Typical chemical shift for a methoxy carbon. |
Note on ¹³C-⁹F Coupling: The presence of fluorine will introduce additional complexity to the ¹³C NMR spectrum due to C-F coupling. The carbon directly bonded to fluorine (C-2) will appear as a doublet with a large coupling constant (¹JCF). Longer-range couplings (²JCF, ³JCF) to other carbons may also be observed, providing further structural information.[1][2]
¹⁹F NMR Spectroscopy: A Direct Probe of Fluorine's Environment
¹⁹F NMR is a highly sensitive technique that provides a wide chemical shift range, making it an excellent tool for confirming the presence and electronic environment of the fluorine atom.[3][4]
Predicted ¹⁹F NMR Data:
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Ar-F | -110 to -130 | The chemical shift is influenced by the surrounding substituents on the aromatic ring. |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an appropriate number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (e.g., 220 ppm) and a longer relaxation delay (2-5 seconds) are typically required. A greater number of scans will be necessary to obtain a high-quality spectrum.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. The spectral width should be sufficient to encompass the expected chemical shift range for aromatic fluorine compounds.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and referencing it to an internal standard (e.g., tetramethylsilane (TMS) for ¹H and ¹³C NMR).
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule.[5] For this compound, the IR spectrum will be dominated by the characteristic vibrations of the nitro group.
Expected IR Absorption Bands:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Asymmetric NO₂ Stretch | 1520 - 1560 | Strong |
| Symmetric NO₂ Stretch | 1340 - 1370 | Strong |
| Ar-O-C Stretch (asymmetric) | 1250 - 1280 | Strong |
| Ar-O-C Stretch (symmetric) | 1020 - 1050 | Medium |
| C-F Stretch | 1100 - 1200 | Strong |
| C-H Aromatic Stretch | 3000 - 3100 | Medium |
| C=C Aromatic Stretch | 1450 - 1600 | Medium-Weak |
The presence of strong absorption bands in the 1520-1560 cm⁻¹ and 1340-1370 cm⁻¹ regions is a highly reliable indicator of the nitro functional group.[6][7]
Experimental Protocol for IR Spectroscopy (ATR)
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Analysis: Place a small amount of the solid, purified product directly onto the ATR crystal and apply pressure to ensure good contact.
-
Data Acquisition: Co-add a sufficient number of scans (e.g., 16-32) at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.
-
Data Processing: The resulting spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides crucial information about the molecular weight of the compound and can offer insights into its structure through analysis of its fragmentation pattern.
Expected Mass Spectrometry Data:
| Ion | m/z (relative intensity) | Interpretation |
| [M]⁺ | 296.9 | Molecular ion |
| [M-NO₂]⁺ | 250.9 | Loss of the nitro group |
| [M-I]⁺ | 169.9 | Loss of the iodine atom |
The presence of iodine will result in a characteristic isotopic pattern for the molecular ion and any iodine-containing fragments, although the natural abundance of iodine is 100% ¹²⁷I.
Experimental Protocol for Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the purified product in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
GC Separation: Inject the sample into the GC, where it will be vaporized and separated from any residual impurities. The GC column and temperature program should be optimized for the analyte.
-
MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact). The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.
Comparison with Alternative Analytical Techniques
While NMR, IR, and MS are the primary tools for structural elucidation, other techniques can provide complementary information.
-
X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and stereochemistry. However, it requires the growth of a suitable single crystal, which can be a significant challenge.
-
Elemental Analysis: This technique determines the elemental composition (C, H, N) of a sample, which can be used to confirm the molecular formula. While useful, it does not provide information about the connectivity of the atoms.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can provide information about the electronic transitions within the molecule and the extent of conjugation. For this compound, one would expect to observe absorption bands characteristic of a substituted nitrobenzene.
Caption: A diagram illustrating the complementary nature of different analytical techniques for structural elucidation.
Conclusion
The structural confirmation of this compound requires a synergistic approach, leveraging the strengths of multiple spectroscopic techniques. ¹H, ¹³C, and ¹⁹F NMR spectroscopy provide the detailed architectural framework, while IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and provides fragmentation data. By integrating the data from these methods, researchers can achieve a high level of confidence in the assigned structure, a critical step in the advancement of chemical and pharmaceutical research.
References
-
Chemistry LibreTexts. Nitro Groups. Available from: [Link]
-
University of Calgary. IR: nitro groups. Available from: [Link]
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McLafferty, F. W. Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. 1962, 34 (1), 2-15. Available from: [Link]
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Smith, B. C. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy. 2023, 38 (8), 8-12. Available from: [Link]
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Michigan State University. Infrared Spectroscopy. Available from: [Link]
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Popov, K. I., et al. Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews. 1975, 44 (11), 983. Available from: [Link]
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Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. Available from: [Link]
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Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available from: [Link]
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University of Wisconsin-Madison. NMR Spectroscopy :: 19F NMR Chemical Shifts. Available from: [Link]
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University of Ottawa. 19Flourine NMR. Available from: [Link]
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University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]
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Magritek. Simultaneous Proton and Fluorine decoupled 13C NMR. Available from: [Link]
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AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Available from: [Link]
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University of Ottawa NMR Facility Blog. 13C NMR of Fluorinated Organics. Available from: [Link]
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- 2. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. azom.com [azom.com]
- 5. 2-Fluoro-4-iodoaniline | C6H5FIN | CID 185694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Fluoro-3-nitroaniline(364-76-1) 1H NMR [m.chemicalbook.com]
- 7. 2-Fluoro-4-iodoaniline(29632-74-4) 1H NMR [m.chemicalbook.com]
A Senior Application Scientist's Guide to the Predicted Biological Activity of 2-Fluoro-1-iodo-4-methoxy-3-nitrobenzene Derivatives
This guide provides a comparative framework for understanding the potential biological activities of derivatives of 2-Fluoro-1-iodo-4-methoxy-3-nitrobenzene. In the absence of direct experimental data for this specific compound and its analogues in publicly accessible literature, this document leverages established principles of medicinal chemistry and structure-activity relationships (SAR) to predict their biological profiles. We will explore the rationale behind selecting this scaffold, propose synthetic strategies for its derivatization, and detail the experimental protocols required to validate these predictions.
Introduction: The Rationale for Investigating this compound Derivatives
The core structure of this compound presents a compelling starting point for drug discovery. It is a highly functionalized aromatic ring, and each substituent is poised to contribute to its biological activity.
-
The Nitroaromatic System: Nitroaromatic compounds are known to possess a broad spectrum of biological activities, including antimicrobial and anticancer effects.[1] Their mechanism of action often involves the bioreduction of the nitro group to form reactive nitroso and hydroxylamine intermediates, which can induce cellular damage in target organisms or cancer cells.[2]
-
Halogenation (Fluorine and Iodine): The presence of both fluorine and iodine is significant. Fluorine's high electronegativity can alter the electronic properties of the molecule, potentially enhancing its interaction with biological targets and improving metabolic stability.[1][3] Iodine, being larger and more polarizable, can also influence binding and reactivity. Halogenated compounds have demonstrated potent antibacterial activity, even against antibiotic-resistant strains.[4]
-
Methoxy Group: The methoxy group, an electron-donating substituent, can modulate the electronic and lipophilic character of the molecule, which in turn can affect its pharmacokinetic and pharmacodynamic properties.
By systematically modifying this core structure, it is possible to generate a library of derivatives with a range of physicochemical properties and, consequently, a spectrum of biological activities.
Proposed Synthetic Derivatization Strategies
The primary site for derivatization on the this compound scaffold is the iodine atom, which can be readily displaced or utilized in cross-coupling reactions. The fluorine atom also presents an opportunity for nucleophilic aromatic substitution, a reaction in which ortho- and para-nitro-substituted fluoroarenes are known to participate.[5]
A proposed workflow for generating a library of derivatives is outlined below:
Caption: Proposed synthetic pathways for the derivatization of this compound.
These reactions would yield derivatives with diverse functionalities, such as bi-aryl systems, alkynyl-substituted benzenes, and amino or thioether-linked analogues.
Predicted Biological Activities and Structure-Activity Relationships (SAR)
Based on the known bioactivities of similar compounds, we can predict the likely therapeutic potential of these novel derivatives.
Anticancer Activity
Nitroaromatic compounds have been investigated as potential anticancer agents, with their activity often linked to their ability to be selectively reduced in the hypoxic environment of solid tumors.[6]
Key SAR Predictions:
-
Electron-Withdrawing Groups: The introduction of additional electron-withdrawing groups via Suzuki or Sonogashira coupling is predicted to enhance cytotoxic activity. Such groups can increase the reduction potential of the nitro group, facilitating its bioreductive activation.
-
Lipophilicity: Modifications that increase lipophilicity, such as the introduction of aromatic rings or alkyl chains, may enhance cell membrane permeability and, consequently, cellular uptake and cytotoxicity.
-
Steric Hindrance: Bulky substituents introduced near the nitro group could sterically hinder its interaction with nitroreductase enzymes, potentially reducing its activity.
Antimicrobial Activity
Nitroaromatic compounds are a known class of antimicrobial agents.[2] The presence of halogens is also associated with enhanced antibacterial and antifungal properties.[4][7]
Key SAR Predictions:
-
Halogenation: Derivatives retaining the fluorine and iodine atoms, or those with additional halogenated moieties, are predicted to exhibit significant antimicrobial activity. Dihalogenated derivatives often show greater activity than their monohalogenated counterparts.[7]
-
Nitrogen-Containing Heterocycles: The introduction of nitrogen-containing heterocycles via Suzuki coupling may lead to compounds with potent antibacterial activity.
-
Thioether Linkages: Derivatives synthesized through nucleophilic aromatic substitution with thiols may exhibit antifungal activity, as sulfur-containing compounds are known to possess this property.
Experimental Protocols for Biological Evaluation
To validate these predictions, a series of standardized in vitro assays would be required. The following protocols provide a framework for the initial screening of the synthesized derivatives.
In Vitro Anticancer Activity: MTT Cell Proliferation Assay
This colorimetric assay is a widely used method for assessing the cytotoxic effects of compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.
Caption: Workflow for the MTT cell proliferation assay.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents the visible growth of a microorganism.
Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Caption: Workflow for the broth microdilution antimicrobial susceptibility test.
Comparative Data Summary (Predictive)
The following table provides a predictive summary of the expected biological activities of the proposed derivatives based on established SAR principles. The IC50 and MIC values are hypothetical and would need to be determined experimentally.
| Derivative Class | Predicted Primary Activity | Key Structural Features | Predicted IC50/MIC Range |
| Aryl/Heteroaryl Derivatives | Anticancer, Antibacterial | Extended π-system, potential for enhanced binding | 1-20 µM |
| Alkynyl Derivatives | Anticancer | Linear geometry, potential for specific enzyme inhibition | 5-50 µM |
| Amino Derivatives | Antibacterial, Anticancer | Increased polarity, potential for hydrogen bonding | 10-100 µM |
| Thioether Derivatives | Antifungal, Antibacterial | Sulfur atom, potential for altered redox properties | 10-100 µM |
Conclusion
While direct experimental data for derivatives of this compound is currently lacking in the public domain, a robust predictive framework can be constructed based on well-established principles of medicinal chemistry. The proposed synthetic strategies offer a clear path to a diverse library of novel compounds. The detailed experimental protocols provide the necessary tools to evaluate their predicted anticancer and antimicrobial activities. This guide serves as a foundational document for researchers and drug development professionals interested in exploring the therapeutic potential of this promising chemical scaffold. The true biological activity of these compounds can only be confirmed through rigorous experimental validation.
References
- Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2024). RSC Advances.
- Design, synthesis, structural characterization, in vitro anticancer activity, and in silico studies of some new hydroxylated and fluorinated-substituted hydrazone derivatives. (2025). Journal of Molecular Structure.
- A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetast
- Potent antibacterial activity of halogenated compounds against antibiotic-resistant bacteria. (2004). The Journal of Antibiotics.
- Antimicrobial Activity of Nitroaromatic Deriv
- Antibacterial Activity of the Halogen- and Nitro Derivatives of Benzimidazole Against Bacillus Subtilis. (2023). Antibiotics and Chemotherapy.
- Why are o-iodonitrobenzene and o-fluoronitrobenzene both active in the following reaction, but the bromo and chloro derivatives are not? (2015).
- Synthesis and biological evaluation of 4-nitro-substituted 1,3-diaryltriazenes as a novel class of potent antitumor agents. (2011). European Journal of Medicinal Chemistry.
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- 2. Antimicrobial Activity of Nitroaromatic Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 3. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 6. Synthesis and biological evaluation of 4-nitro-substituted 1,3-diaryltriazenes as a novel class of potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibacterial Activity of the Halogen- and Nitro Derivatives of Benzimidazole Against Bacillus Subtilis | Begunov | Antibiot Khimioter = Antibiotics and Chemotherapy [antibiotics-chemotherapy.ru]
A Senior Application Scientist’s Guide to the Orthogonal Purity Validation of 2-Fluoro-1-iodo-4-methoxy-3-nitrobenzene
For researchers, scientists, and drug development professionals, the adage "the quality of your result is determined by the quality of your starting material" is a fundamental truth. In the synthesis of complex Active Pharmaceutical Ingredients (APIs), the purity of each intermediate is not merely a quality control checkpoint; it is a critical determinant of the final product's safety, efficacy, and stability.[1] The compound 2-Fluoro-1-iodo-4-methoxy-3-nitrobenzene is a highly functionalized aromatic ring, a valuable building block whose very complexity presents a significant challenge for purity validation.
The presence of four different substituents (fluoro, iodo, methoxy, and nitro) on the benzene ring means that a variety of impurities—ranging from regioisomers to residual starting materials and side-reaction products—can arise during synthesis. Relying on a single analytical technique for purity assessment provides an incomplete and potentially misleading picture. This guide presents a comprehensive, orthogonal approach to validating the purity of this compound, integrating multiple analytical techniques to build a robust, self-validating system. We will explore not just the "how" but the "why" behind each experimental choice, providing the in-depth insights required for confident decision-making in a regulated environment.
Chapter 1: Profiling the Analyte and Anticipating Impurities
Before any analysis begins, a thorough understanding of the target molecule and its likely contaminants is essential. This predictive exercise informs the selection of analytical techniques and the development of methods with appropriate selectivity.
The Target Molecule: this compound
-
Molecular Formula: C₇H₅FINO₃
-
Molecular Weight: 325.02 g/mol
Potential Impurities: The impurity profile is intrinsically linked to the synthetic route. A common strategy for synthesizing such a molecule might involve the nitration of a precursor like 2-fluoro-4-iodo-1-methoxybenzene. Based on this, we can anticipate several classes of impurities:
-
Regioisomers: Electrophilic nitration can occur at different positions on the aromatic ring, leading to isomers that are often difficult to separate and may have similar spectroscopic signatures.
-
Unreacted Starting Materials: Incomplete reactions can lead to the carryover of precursors like 2-fluoro-4-iodo-1-methoxybenzene.
-
Side-Reaction Byproducts:
-
Hydrolysis Products: The methoxy group could be hydrolyzed to a hydroxyl group under certain conditions.
-
De-iodinated/De-nitrated Species: Loss of the iodo or nitro group can occur, leading to simpler aromatic impurities.
-
Over-nitration Products: Formation of dinitro compounds is a possibility.[2]
-
-
Residual Solvents: Solvents used in the reaction and purification steps (e.g., methanol, acetonitrile, DMF) can be retained in the final product.[2]
A multi-technique, or orthogonal, approach is therefore necessary to ensure all potential impurities are detected and quantified.
Chapter 2: The Cornerstone of Purity Assessment: High-Performance Liquid Chromatography (HPLC)
For assessing the purity of non-volatile organic compounds, High-Performance Liquid Chromatography (HPLC) is the industry's gold standard due to its high resolution, sensitivity, and quantitative accuracy.[3][4]
Expertise & Rationale: Choosing the Right Method
A reverse-phase HPLC method is the logical starting point. The choice of stationary phase (the column) is critical. While a standard C18 column is a workhorse for many separations, positional isomers of aromatic compounds can be challenging to resolve. A Phenyl-Hexyl column is often a superior choice in this context.[5] The phenyl groups in the stationary phase can engage in π-π interactions with the aromatic ring of the analyte and its impurities, providing an alternative selectivity mechanism that can significantly enhance the resolution of positional isomers.[5] UV detection is appropriate as the nitroaromatic structure contains a strong chromophore.
Experimental Protocol: HPLC-UV Purity Determination
This protocol provides a robust starting point for method development.
-
Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: Phenyl-Hexyl column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
-
Start at 60% B, hold for 2 minutes.
-
Increase to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 60% B over 1 minute and equilibrate for 7 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve it in 50 mL of acetonitrile to create a stock solution. Further, dilute to a working concentration of approximately 0.1 mg/mL using a 50:50 acetonitrile/water mixture. Filter through a 0.22 µm syringe filter before injection.
-
Data Analysis: Purity is calculated using the area percentage of the main peak relative to the total area of all detected peaks.
Data Presentation: Representative HPLC Purity Data
| Peak # | Retention Time (min) | Area % | Potential Identity |
| 1 | 4.5 | 0.08% | Side-Reaction Product (e.g., de-iodinated) |
| 2 | 8.9 | 0.15% | Unreacted Starting Material |
| 3 | 11.2 | 99.65% | This compound |
| 4 | 11.8 | 0.12% | Regioisomer |
Note: This data is illustrative. Actual results will vary based on synthesis and purification efficacy.
Chapter 3: Unambiguous Structural Confirmation via NMR Spectroscopy
While HPLC provides excellent data on purity, it does not confirm the absolute structure of the main component. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for structural elucidation and can also be used for quantitative analysis. For this specific molecule, a suite of NMR experiments is highly informative.
Expertise & Rationale: A Multi-Nuclear Approach
-
¹H NMR: Provides information on the number, environment, and connectivity of protons. The aromatic region will show distinct splitting patterns for the two aromatic hydrogens, confirming their relative positions.
-
¹³C NMR: Shows all unique carbon atoms in the molecule, confirming the carbon skeleton.
-
¹⁹F NMR: The presence of a fluorine atom makes ¹⁹F NMR a highly sensitive and specific technique.[6] It will show a single resonance for the fluorine atom, and its coupling to nearby protons can further confirm the substitution pattern.
-
Quantitative NMR (qNMR): This is a primary analytical method that can determine the absolute purity (assay) of a substance without needing a reference standard of the same compound.[7] By adding a known amount of a certified internal standard to a precisely weighed sample, the molar ratio of the analyte to the standard can be determined, yielding a highly accurate purity value.
Experimental Protocol: ¹H qNMR for Absolute Purity
-
Instrumentation: High-field NMR spectrometer (≥400 MHz).
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into a vial.
-
Accurately weigh and add approximately 10 mg of a certified internal standard (e.g., maleic acid). The standard must have protons that resonate in a clear region of the spectrum, away from the analyte signals.
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a high-precision NMR tube.
-
-
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (e.g., 5 times the longest T₁ of interest) is used to allow for full relaxation of all protons, which is critical for accurate integration.
-
-
Data Analysis:
-
Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and Purity_std = purity of the standard.
-
Chapter 4: Screening for Volatile Impurities with GC-MS
Residual solvents and volatile starting materials are common process-related impurities that are often not well-suited for HPLC analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for this task.[2][8]
Expertise & Rationale: The Power of Headspace Analysis
Direct injection of a non-volatile sample like this one into a GC can contaminate the system. Static Headspace (HS) sampling is the ideal solution. The sample is heated in a sealed vial, allowing volatile compounds to partition into the gas phase (the "headspace") above the sample. An aliquot of this gas is then injected into the GC-MS. This technique protects the instrument and provides excellent sensitivity for volatile analytes.[9]
Experimental Protocol: Headspace GC-MS for Residual Solvents
-
Instrumentation: Gas chromatograph with a mass spectrometer detector and a static headspace autosampler.
-
Column: A column suitable for solvent analysis, such as a DB-624 or equivalent (e.g., 30 m x 0.32 mm ID, 1.8 µm film thickness).
-
Headspace Parameters:
-
Vial Equilibration Temperature: 90 °C
-
Vial Equilibration Time: 30 minutes
-
-
GC Parameters:
-
Carrier Gas: Helium at 1.5 mL/min.
-
Inlet Temperature: 220 °C.
-
Oven Program: Start at 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min (hold 5 min).
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Range: 35-350 amu.
-
-
Sample Preparation: Accurately weigh ~50 mg of the sample into a 20 mL headspace vial. Add 1 mL of a high-boiling solvent like DMSO or DMF. Crimp the vial securely.
-
Data Analysis: Identify impurities by comparing their mass spectra and retention times to a library and known standards. Quantification is performed using an external or internal standard calibration.
Chapter 5: Fundamental Compositional Verification: Elemental Analysis
Elemental Analysis (EA) provides a fundamental and independent verification of a molecule's atomic composition. It is a bulk analysis technique that determines the weight percentage of carbon, hydrogen, and nitrogen (and other elements like fluorine upon request) in a sample.
Expertise & Rationale: The Foundational Purity Check
EA serves as a crucial cross-check on the compound's identity and purity. For a publication or regulatory filing, the experimentally determined elemental composition must match the theoretical values, typically within a strict tolerance of ±0.4%.[10][11] A significant deviation can indicate the presence of a persistent impurity, an incorrect molecular structure, or bound solvent.
Experimental Protocol: CHN Combustion Analysis
-
Instrumentation: An automated CHN elemental analyzer.
-
Principle: A small, precisely weighed amount of the sample is combusted at high temperature in a stream of oxygen. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by detectors.
-
Sample Preparation: The sample must be thoroughly dried to remove any residual water or solvents that would alter the hydrogen and carbon percentages.
-
Data Analysis: The instrument software calculates the weight percent of each element. These experimental values are then compared to the theoretical values calculated from the molecular formula.
Data Presentation: Elemental Analysis Comparison
| Element | Theoretical % | Found % | Deviation % |
| Carbon (C) | 25.87% | 25.79% | -0.08% |
| Hydrogen (H) | 1.55% | 1.58% | +0.03% |
| Nitrogen (N) | 4.31% | 4.28% | -0.03% |
The results fall well within the acceptable ±0.4% deviation, providing strong evidence for the compound's elemental integrity.
Chapter 6: A Synergistic Approach: An Integrated Validation Workflow
No single technique can provide a complete picture of purity. True confidence is achieved when these orthogonal methods are used in concert, with each one validating the others. The HPLC result shows high chromatographic purity, the qNMR confirms the identity and provides an absolute assay, the GC-MS clears the sample of volatile impurities, and the elemental analysis confirms the fundamental composition.
Visualization: Orthogonal Purity Validation Workflow
Caption: An integrated workflow for the comprehensive purity validation of the target compound.
Conclusion
Validating the purity of a complex pharmaceutical intermediate like this compound is a rigorous, multi-faceted endeavor. A single peak on an HPLC chromatogram is not sufficient proof of purity. By employing an orthogonal set of analytical techniques—HPLC for chromatographic purity, NMR for structural identity and absolute assay, GC-MS for volatile impurities, and Elemental Analysis for fundamental composition—a scientifically sound and defensible purity profile can be established. This integrated approach ensures that the material proceeding to the next synthetic step is of the highest quality, mitigating risks and ultimately contributing to the development of safe and effective medicines.
References
-
Novasol Biotech. (2024, October 1). How to detect the percentage of pharmaceutical intermediates? Novasol Biotech. 8.
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Potter, R. G., et al. (2022). An International Study Evaluating Elemental Analysis. PMC - NIH. .
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Patel, D., et al. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. IISTE.org. .
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ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI Blog. .
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Cretu, G., et al. (2014). Headspace GC-MS for the determination of halogenated hydrocarbons, ethers and aromatic volatiles in fabric and leather. ResearchGate. .
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Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. .
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Chemical Synthesis Database. (2025, May 20). 2-fluoro-1-methoxy-4-nitrobenzene. .
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Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. .
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HPLC Primer. (2025, June 19). Isomers and Recommended HPLC Columns for Effective Separation. HPLC Primer. .
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ResearchGate. (2019, March 15). How to detect Halogenated Benzene in crude oil matrix using GC/MS? ResearchGate. .
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ChemRxiv. (n.d.). Synthesis and styrene copolymerization of fluoro, iodo, phenoxy, methoxy, and methyl ring-disubstituted 2-methoxyethyl phenylcya. ChemRxiv. .
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BenchChem. (2025). Analytical methods for identifying impurities in 2-Fluoro-5-nitrobenzene-1,4-diamine reactions. BenchChem. .
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BenchChem. (n.d.). A Comparative Purity Analysis of Commercially Sourced Deuterated Nitrobenzene for Research Applications. BenchChem. .
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Al-Naiema, I. M., & Stone, E. A. (2017). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Environment. .
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BenchChem. (2025). A Comparative Guide to Analytical Techniques for Purity Assessment of 4-Chloro-2-iodo-1-nitrobenzene. BenchChem. .
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Safety Operating Guide
Navigating the Disposal of 2-Fluoro-1-iodo-4-methoxy-3-nitrobenzene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and utilization of novel chemical entities are paramount to discovery. However, with innovation comes the critical responsibility of ensuring safety and environmental stewardship through the proper disposal of chemical waste. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-Fluoro-1-iodo-4-methoxy-3-nitrobenzene, a halogenated nitroaromatic compound.
Understanding the Hazard Profile: A Precautionary Approach
Given its structure as a halogenated and nitrated aromatic compound, this compound should be handled as a hazardous substance. Structurally similar compounds exhibit a range of health and environmental hazards.
Inferred Hazard Profile:
| Hazard Class | Anticipated Effects | Sources |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | [1][2][3][4] |
| Skin Corrosion/Irritation | Causes skin irritation. | [1][3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | [3] |
| Specific Target Organ Toxicity | May cause respiratory irritation and potential damage to organs through prolonged or repeated exposure. | [3] |
| Environmental Hazards | Potentially harmful to aquatic life with long-lasting effects. | [3] |
Due to these potential hazards, meticulous adherence to safety protocols is non-negotiable.
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound or its waste, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[5] The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat.
-
Respiratory Protection: In cases of potential aerosolization or inadequate ventilation, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is the segregation of halogenated organic waste.
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe and compliant chemical waste management.
-
Designated Waste Stream: This compound must be collected in a dedicated waste container labeled "Halogenated Organic Waste."
-
Avoid Mixing: Do not mix this waste with non-halogenated organic solvents, aqueous waste, or any other incompatible chemical waste streams. Mixing can create hazardous reactions and complicate the disposal process.
Step 2: Container Selection and Labeling
The integrity of the waste container is crucial to prevent leaks and exposure.
-
Container Type: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting cap.
-
Labeling: Immediately label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and volume
-
The date of accumulation
-
Appropriate hazard pictograms (e.g., toxic, environmental hazard)
-
Step 3: On-Site Accumulation and Storage
Proper storage minimizes risks within the laboratory.
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Ventilation: The storage area should be well-ventilated, such as within a chemical fume hood.
-
Closure: Keep the waste container securely closed at all times, except when adding waste.
Step 4: Arranging for Disposal
The final disposal must be handled by certified professionals.
-
Contact EHS: Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department.
-
Professional Disposal: The EHS department will coordinate with a licensed hazardous waste disposal company for the transportation and final disposal of the material. The standard and recommended method for the final disposal of halogenated nitroaromatic compounds is high-temperature incineration.
Spill Management
In the event of a spill, immediate and appropriate action is critical.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Section 2.
-
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. For solid spills, carefully sweep the material to avoid creating dust.
-
Collection: Collect the absorbed material or spilled solid into a designated hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all decontamination materials as hazardous waste.
-
Report: Report the spill to your EHS department.
Regulatory Considerations
While specific classifications for this compound are not available, it is likely to fall under the following regulatory frameworks:
-
Environmental Protection Agency (EPA): As a halogenated organic compound, it would likely be classified as a hazardous waste. Depending on its characteristics, it could fall under the "F-listed" wastes from non-specific sources (such as F001 or F002 for spent halogenated solvents) if used in such a manner.[6] If discarded as an unused commercial chemical product, it could potentially be a "U-listed" waste.
-
Department of Transportation (DOT): For transportation to a disposal facility, this compound would be regulated as a hazardous material. Based on the toxicity of similar compounds, it would likely be classified under Class 6.1: Toxic Substances.[3] Proper shipping names, packaging, and labeling are mandated by DOT regulations.
Disposal Workflow Diagram
Caption: A workflow for the proper disposal of this compound.
Conclusion
The responsible disposal of this compound is a critical aspect of laboratory safety and environmental compliance. By following these structured procedures, researchers can mitigate risks and ensure that this compound is managed in a safe and responsible manner. Always prioritize safety and consult with your institution's EHS professionals to ensure adherence to all applicable regulations.
References
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- University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from the University of Wisconsin–Madison.
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- Central Drug House (P) Ltd. (n.d.). 2,4-DIFLUORO NITRO BENZENE CAS No 446-35-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- ChemScene. (2026, January 1). Safety Data Sheet: 1-Chloro-2-fluoro-3-nitrobenzene.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
- New York University. (n.d.). EPA Listed Wastes Table 1: Maximum concentration of contaminants for the “toxicity” characteristic, as determined by t.
- Republic of the Philippines Department of Environment and Natural Resources. (n.d.). Revised Procedures and Standards for the Management of Hazardous Wastes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
